1-(Thiophen-2-yl)piperazine
Overview
Description
1-(Thiophen-2-yl)piperazine is a chemical compound with the molecular formula C8H12N2S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of 1-(Thiophen-2-yl)piperazine and its derivatives often involves C-N bond formation (amination) steps . For instance, a palladium-mediated Buchwald-Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol has been used to produce 1-(benzo[b]thiophen-4-yl)piperazine .Molecular Structure Analysis
The molecular structure of 1-(Thiophen-2-yl)piperazine consists of a piperazine ring attached to a thiophene ring . The InChI key for this compound is ANGVDUJFWRWPCE-UHFFFAOYSA-N .Chemical Reactions Analysis
1-(Thiophen-2-yl)piperazine can undergo various chemical reactions. For example, it can be used to synthesize Schiff bases, which are compounds containing a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .Physical And Chemical Properties Analysis
1-(Thiophen-2-yl)piperazine is a powder with a molecular weight of 168.26 .Scientific Research Applications
Allosteric Enhancers of A1 Adenosine Receptor
1-(Thiophen-2-yl)piperazine derivatives have been explored for their role as allosteric enhancers of the A1 adenosine receptor. Studies have shown that certain derivatives, particularly those with specific substituents, display significant activity in enhancing adenosine receptor functions. This suggests potential applications in modulating adenosine receptor-mediated physiological processes (Romagnoli et al., 2008).
Antimicrobial Activity
Research indicates that certain 1-(Thiophen-2-yl)piperazine derivatives exhibit potent antimicrobial properties. Some synthesized compounds have shown significant inhibitory activity against bacterial strains such as P. aeruginosa and S. aureus, and fungal strains like C. albicans (Mishra & Chundawat, 2019).
Antidepressant Potential
Compounds derived from 1-(Thiophen-2-yl)piperazine have been evaluated for their antidepressant properties. Derivatives with certain substituents have shown promising results in terms of serotonin reuptake inhibition and affinity to 5-HT1A receptors, indicating potential for dual-action antidepressant drugs (Pérez-Silanes et al., 2001).
Anticancer Activity
1-(Thiophen-2-yl)piperazine derivatives have been synthesized and evaluated for their anticancer activity. Certain compounds have demonstrated efficacy against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Shareef et al., 2016); (Turov, 2020).
Synthesis of Brexpiprazole
The synthesis of Brexpiprazole, an antipsychotic drug, involves the use of 1-(Thiophen-2-yl)piperazine as a key intermediate. The synthesis demonstrates an efficient approach to link the piperazine core between benzo[b]thiophene and other fragments, offering insights into drug synthesis methodologies (Kumar et al., 2018).
Antimycobacterial Agents
Studies have indicated the potential of certain 1-(Thiophen-2-yl)piperazine derivatives as potent antimycobacterial agents. These compounds have been shown to effectively inhibit Mycobacterium tuberculosis, suggesting their use in treating tuberculosis (Marvadi et al., 2019).
Molecular Associations and Antidiabetic Potential
Research into the molecular association between specific 1-(Thiophen-2-yl)piperazine derivatives and other compounds has revealed improvements in solubility and potential antidiabetic properties. This suggests applications in enhancing the efficacy of antidiabetic treatments (Devine et al., 2020).
Safety And Hazards
Future Directions
The future directions for 1-(Thiophen-2-yl)piperazine could involve further exploration of its potential uses. For instance, Schiff bases derived from 2-(piperidin-4-yl)ethanamine, a compound similar to 1-(Thiophen-2-yl)piperazine, have shown promising activity as pancreatic lipase inhibitors . This suggests potential applications in the treatment of conditions like obesity and related metabolic disorders .
properties
IUPAC Name |
1-thiophen-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGVDUJFWRWPCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620635 | |
Record name | 1-(Thiophen-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)piperazine | |
CAS RN |
108768-19-0 | |
Record name | 1-(Thiophen-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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